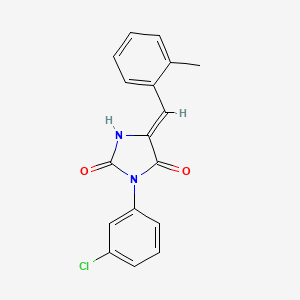![molecular formula C10H12N2O3 B14142707 N-[4-(Acetylamino)phenyl]-2-hydroxyacetamide CAS No. 926243-65-4](/img/structure/B14142707.png)
N-[4-(Acetylamino)phenyl]-2-hydroxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Acetylamino)phenyl]-2-hydroxyacetamide is an organic compound with the molecular formula C18H18N2O4. It is known for its applications in various fields including chemistry, biology, and medicine. The compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a hydroxyacetamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(Acetylamino)phenyl]-2-hydroxyacetamide typically involves the acetylation of 4-aminophenol followed by the reaction with glyoxylic acid. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production rate and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: N-[4-(Acetylamino)phenyl]-2-hydroxyacetamide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetylamino group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N-[4-(Acetylamino)phenyl]-2-hydroxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mécanisme D'action
The mechanism of action of N-[4-(Acetylamino)phenyl]-2-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.
Comparaison Avec Des Composés Similaires
N-[4-(Acetylamino)phenyl]-2-hydroxyacetamide can be compared with other similar compounds such as:
- N-(4-{2-[4-(Acetylamino)phenyl]-2-hydroxyacetyl}phenyl)acetamide
- N-(4-{3-[4-(Acetylamino)phenyl]-2-hydroxypropoxy}phenyl)acetamide
- N-(4-{[4-(Acetylamino)-3-methylphenyl]sulfonyl}phenyl)acetamide
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of acetylamino and hydroxyacetamide groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
926243-65-4 |
|---|---|
Formule moléculaire |
C10H12N2O3 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
N-(4-acetamidophenyl)-2-hydroxyacetamide |
InChI |
InChI=1S/C10H12N2O3/c1-7(14)11-8-2-4-9(5-3-8)12-10(15)6-13/h2-5,13H,6H2,1H3,(H,11,14)(H,12,15) |
Clé InChI |
DOIBUQQOFMKENL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)NC(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


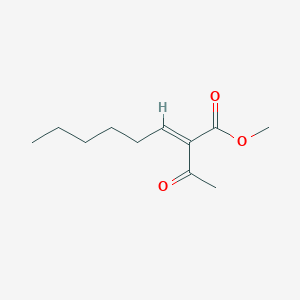
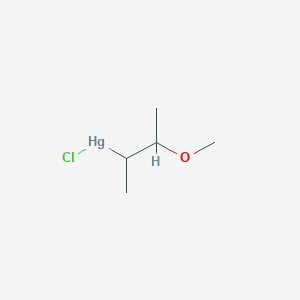
![1-(3-Azabicyclo[3.2.2]non-3-ylmethyl)naphthalen-2-ol](/img/structure/B14142630.png)

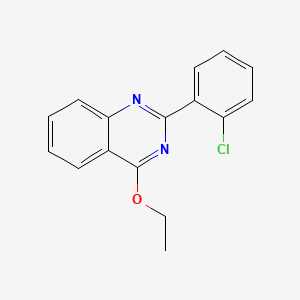



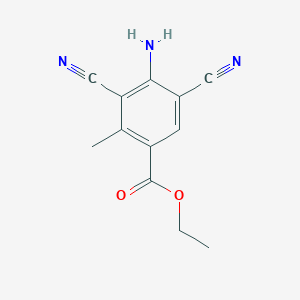
methanone](/img/structure/B14142679.png)
![N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine](/img/structure/B14142694.png)

![3-[(2-chlorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14142702.png)
